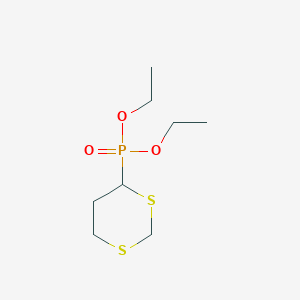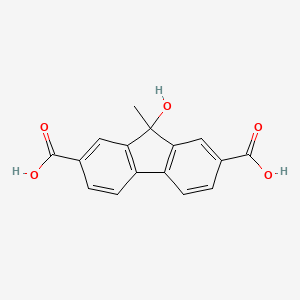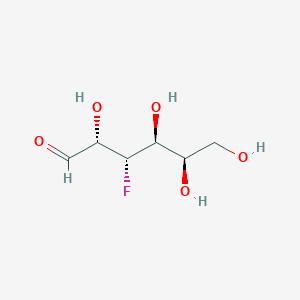
(2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal is a fluorinated sugar derivative. This compound is of interest due to its unique structural features, which include a fluorine atom and multiple hydroxyl groups. These characteristics make it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal typically involves the fluorination of a suitable sugar precursor. One common method is the selective fluorination of a protected sugar derivative, followed by deprotection to yield the desired compound. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride or xenon difluoride, under controlled temperature and solvent conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also involve purification steps such as crystallization or chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as nucleophiles (e.g., amines or thiols) under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-fluoro-2,4,5,6-tetrahydroxyhexanoic acid.
Reduction: Formation of 3-fluoro-2,4,5,6-tetrahydroxyhexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its interactions with enzymes and proteins, particularly those involved in carbohydrate metabolism.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which (2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal exerts its effects is primarily through its interactions with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological processes, making it a valuable tool for studying enzyme mechanisms and developing new drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S,4S,5R)-2,4,5,6-Tetrahydroxyhexanal: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
(2S,3S,4S,5R)-3-Chloro-2,4,5,6-tetrahydroxyhexanal: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological interactions.
(2S,3S,4S,5R)-3-Bromo-2,4,5,6-tetrahydroxyhexanal: Contains a bromine atom, which can affect its chemical and biological properties differently compared to the fluorinated compound.
Uniqueness
The presence of the fluorine atom in (2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal imparts unique properties such as increased stability, altered reactivity, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H11FO5 |
|---|---|
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
(2S,3S,4S,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6-/m0/s1 |
Clé InChI |
RMHCJIQOFXULDL-KCDKBNATSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)F)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)F)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Valine,N-[(2,5-dimethylphenyl)sulfonyl]-](/img/structure/B13144186.png)
![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]-](/img/structure/B13144193.png)
![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
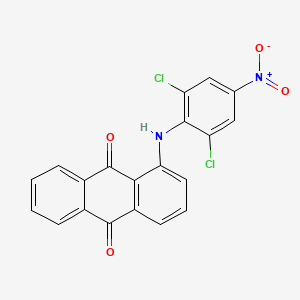
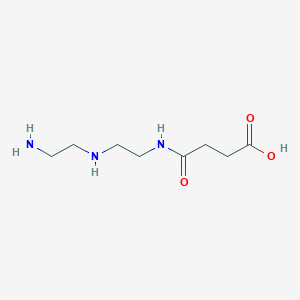
![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)
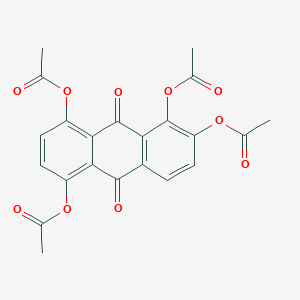



![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
![3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one](/img/structure/B13144263.png)
